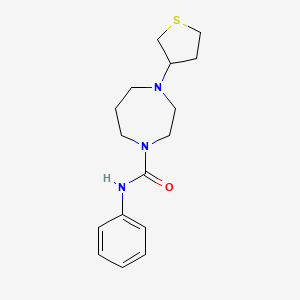

N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3OS/c20-16(17-14-5-2-1-3-6-14)19-9-4-8-18(10-11-19)15-7-12-21-13-15/h1-3,5-6,15H,4,7-13H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPQSMHDIWPJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C3CCSC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Diazepane Ring

The construction of the central 1,4-diazepane ring represents the foundation of the synthetic pathway. This seven-membered heterocyclic ring can be prepared through the following approach:

Starting Materials Selection : The process typically begins with appropriate diamine precursors that provide the nitrogen atoms for the diazepane structure.

Cyclization Reaction : The diamines undergo cyclization with suitable dihalides under basic conditions to form the seven-membered ring structure. The cyclization is typically performed in the presence of bases such as potassium carbonate, sodium hydroxide, or triethylamine.

Reaction Conditions : This stage often requires careful temperature control and concentration management to favor intramolecular cyclization over intermolecular side reactions. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

The general reaction can be represented as follows:

H2N-(CH2)n-NH-(CH2)m + X-(CH2)p-X → 1,4-diazepane core

Where X represents a halide leaving group, and n, m, and p are appropriate chain lengths that result in a seven-membered ring upon cyclization.

Introduction of the Thiolan-3-yl Group

After establishing the diazepane core structure, the next critical phase involves the introduction of the thiolan-3-yl group at the N-4 position:

Preparation of Thiolan-3-yl Precursor : This typically involves synthesizing a thiolan-3-yl derivative with an appropriate leaving group.

Nucleophilic Substitution : The thiolan-3-yl precursor undergoes a nucleophilic substitution reaction with the secondary amine at position 4 of the diazepane ring.

Reaction Conditions : This reaction generally requires mild heating in the presence of a base such as potassium carbonate or cesium carbonate to facilitate the deprotonation of the secondary amine. The reaction is typically conducted in acetonitrile or DMF under inert conditions.

A typical reaction might proceed as follows:

1,4-diazepane + thiolan-3-yl-X → 4-(thiolan-3-yl)-1,4-diazepane

Where X represents a suitable leaving group such as bromide, iodide, or methanesulfonate.

Formation of the Phenylcarboxamide Group

The final key synthetic phase involves the attachment of the phenylcarboxamide group at position 1 of the diazepane ring:

Activation of Carboxylic Acid : This typically involves converting a carboxylic acid to a more reactive derivative, such as an acid chloride, anhydride, or using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC).

Coupling Reaction : The activated carboxylic acid derivative reacts with the secondary amine at position 1 of the diazepane ring.

Reaction Conditions : The coupling reaction is typically conducted at room temperature or mild heating in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA). The reaction is usually performed in dichloromethane or tetrahydrofuran (THF).

The reaction can be represented as:

4-(thiolan-3-yl)-1,4-diazepane + PhNHCO-X → this compound

Where X represents an activated leaving group or coupling agent.

Table 1 summarizes the key synthetic steps in the traditional approach:

| Synthetic Step | Key Reagents | Typical Conditions | Critical Considerations |

|---|---|---|---|

| Diazepane Ring Formation | Diamine precursors, Dihalides, Base (K2CO3, NaOH) | Polar aprotic solvents (DMF, CH3CN), Moderate temperature (50-80°C) | Concentration control to favor cyclization, Purification of cyclic product |

| Thiolan-3-yl Introduction | Thiolan-3-yl precursor with leaving group, Base (K2CO3, Cs2CO3) | Polar aprotic solvents (DMF, CH3CN), Mild heating (40-60°C) | Regioselectivity at N-4 position, Inert atmosphere |

| Phenylcarboxamide Formation | Phenyl isocyanate or activated phenylcarbamoyl derivative | DCM or THF, Base (Et3N, DIPEA), 0°C to room temperature | Controlled addition rate, Moisture-free conditions |

Modern Synthetic Approaches

Recent advances in synthetic methodologies have provided alternative approaches to preparing complex heterocycles like this compound, offering potential advantages in efficiency, yield, and environmental impact.

N-Propargylamine-Based Synthesis

A promising modern approach for the synthesis of 1,4-diazepane derivatives utilizes N-propargylamines as versatile building blocks. This strategy offers advantages including higher atom economy and shorter synthetic pathways.

The general methodology involves:

Preparation of N-Propargylamine Precursors : Functionalized N-propargylamines are prepared with appropriate substituents that will later form part of the diazepane structure.

Cyclization Process : The N-propargylamines undergo cyclization reactions, often metal-catalyzed, to form the seven-membered diazepane ring.

Functionalization : Subsequent steps introduce the thiolan-3-yl group and phenylcarboxamide moiety to complete the target molecule.

This approach has demonstrated significant advantages:

- Reduced synthetic steps compared to traditional methods

- Higher overall yields due to fewer intermediate isolations

- Improved atom economy, reducing waste generation

Palladium-Catalyzed Methodologies

Palladium-catalyzed processes represent another modern synthetic strategy for constructing diazepane-based structures. Research has shown that palladium-catalyzed carboamination reactions enable the simultaneous formation of carbon-carbon and carbon-nitrogen bonds, which can be particularly advantageous in heterocycle synthesis.

The methodology typically involves:

Substrate Preparation : Preparation of appropriately functionalized substrates containing amine groups and unsaturated bonds.

Palladium-Catalyzed Cyclization : The substrates undergo palladium-catalyzed intramolecular carboamination to form the diazepane ring structure.

Functionalization : Introduction of the thiolan-3-yl and phenylcarboxamide groups through subsequent transformations.

The advantages of this approach include:

- Stereoselective ring formation

- Simultaneous formation of multiple bonds

- Tolerance of various functional groups

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions and improving yields. This approach could offer significant advantages in the preparation of this compound.

Microwave-enhanced solution synthesis has been successfully applied to the preparation of structurally related 1,4-benzodiazepin-5-ones from aromatic primary amines or azides and olefins. By analogy, this approach could be adapted for 1,4-diazepane derivatives.

Key advantages of microwave-assisted synthesis include:

- Dramatically reduced reaction times (hours to minutes)

- Enhanced yields through more efficient energy transfer

- Reduced side reactions due to precise temperature control

- Lower solvent requirements, aligning with green chemistry principles

A typical microwave-assisted protocol might involve:

- Combining appropriate precursors in a microwave-compatible solvent

- Irradiation at controlled temperature (typically 100-180°C)

- Short reaction times (10-30 minutes)

- Rapid cooling and straightforward purification

Purification and Characterization

The successful preparation of this compound necessitates effective purification and comprehensive characterization to confirm structure and purity.

Purification Methodologies

Several purification techniques are applicable to this compound and its synthetic intermediates:

Column Chromatography : Silica gel column chromatography represents the most versatile purification method, typically employing solvent systems such as:

Recrystallization : For crystalline intermediates and final products, recrystallization from appropriate solvent systems can provide high-purity materials. Common solvent combinations include:

- Ethanol/water

- Acetone/hexane

- Dichloromethane/hexane

Preparative HPLC : For challenging separations, preparative high-performance liquid chromatography may be employed, typically using C18 columns with acetonitrile/water or methanol/water mobile phases.

Vacuum Drying : Final products are typically subjected to vacuum drying to remove residual solvents and moisture, ensuring high purity for subsequent applications.

Characterization Techniques

Comprehensive characterization of this compound employs multiple complementary analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (1H) and carbon (13C) NMR provide critical structural information:

Mass Spectrometry : High-resolution mass spectrometry, particularly electrospray ionization time-of-flight (ESI-TOF), provides accurate molecular weight determination and confirmation of molecular formula.

Infrared Spectroscopy (IR) : IR analysis confirms key functional groups, particularly:

- Carboxamide C=O stretching (typically 1630-1650 cm-1)

- N-H stretching (typically 3300-3400 cm-1)

- C-S stretching from the thiolan group (typically 600-700 cm-1)

High-Performance Liquid Chromatography (HPLC) : Analytical HPLC assesses the purity of the final compound, typically employing C18 columns with appropriate mobile phases.

X-ray Crystallography : For crystalline samples, single-crystal X-ray analysis provides definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement.

Comparative Analysis of Synthetic Methods

To facilitate method selection for the preparation of this compound, Table 3 presents a comprehensive comparison of the various synthetic approaches:

| Synthetic Method | Key Advantages | Limitations | Typical Overall Yield | Equipment Requirements | Environmental Impact | Scale-Up Potential |

|---|---|---|---|---|---|---|

| Traditional Multi-Step Approach | Well-established protocols, Controllable at each step | Time-consuming, Multiple purifications required | 30-50% (estimated) | Standard laboratory equipment | Higher solvent consumption, Multiple waste streams | Moderate, requires process optimization |

| N-Propargylamine-Based Synthesis | Fewer steps, Higher atom economy | Requires specialized starting materials | 40-60% (estimated based on similar compounds) | Standard laboratory equipment | Reduced waste generation | Good, fewer operations |

| Palladium-Catalyzed Approach | Highly selective, Simultaneous bond formation | Requires precious metal catalysts, Sensitive to reaction conditions | 50-70% (based on related structures) | Standard laboratory equipment, Inert atmosphere capability | Metal waste concerns | Challenging due to catalyst cost |

| Mo-Cu Catalyzed One-Pot Approach | Single operation, Reduced handling | Requires specialized catalysts | 80-90% (based on related structures) | Standard laboratory equipment, Inert atmosphere capability | Lower solvent waste, Metal waste concerns | Good, single operation |

| Multicomponent Reaction Approach | Convergent, Single operation | May require optimization | 60-80% (based on related structures) | Standard laboratory equipment | Reduced solvent waste | Excellent, direct approach |

| Microwave-Assisted Synthesis | Rapid reactions, Enhanced yields | Requires specialized equipment | 70-85% (based on related structures) | Microwave reactor | Reduced solvent requirements | Moderate, equipment limitations |

Reaction Mechanism Analysis

Understanding the reaction mechanisms involved in the synthesis of this compound provides insights that can guide optimization efforts and method development.

Diazepane Ring Formation

The cyclization to form the seven-membered diazepane ring typically proceeds through an SN2 mechanism:

- Deprotonation of the diamine nitrogen by the base

- Nucleophilic attack of the deprotonated nitrogen on the carbon bearing the leaving group

- Displacement of the leaving group to form the new C-N bond

- Repetition of the process to complete the ring

The seven-membered ring formation can be challenging due to entropy factors, which generally favor five- and six-membered rings. Careful control of reaction conditions, particularly concentration and temperature, is essential to favor intramolecular cyclization over intermolecular oligomerization.

The introduction of the thiolan-3-yl group at the N-4 position typically occurs through a nucleophilic substitution reaction. The mechanism involves:

- Deprotonation of the secondary amine in the diazepane ring

- Nucleophilic attack of the resulting nitrogen anion on the thiolan-3-yl precursor

- Displacement of the leaving group to form the new N-C bond

Regioselectivity is critical in this step, as the diazepane ring contains two nitrogen atoms that could potentially react. Differential protection strategies or selective reaction conditions may be employed to ensure reaction at the desired position.

Phenylcarboxamide Formation

The formation of the phenylcarboxamide linkage typically proceeds through either:

Isocyanate Route :

- Reaction of phenyl isocyanate with the secondary amine at position 1

- Formation of the carboxamide bond without additional activating agents

Coupling Agent Route :

- Activation of a carboxylic acid using coupling agents such as EDCI, DCC, or HBTU

- Reaction of the activated species with aniline to form the phenylcarboxamide

- Coupling of this unit with the diazepane nitrogen

The choice of method depends on the availability of starting materials and the compatibility with other functional groups present in the molecule.

Challenges and Considerations in Synthesis

The preparation of this compound presents several challenges that must be addressed to achieve successful synthesis:

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, bases, and nucleophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Differences

The compound’s diazepane ring distinguishes it from analogs with smaller (e.g., piperidine) or larger heterocycles. Key analogs and their structural variations are summarized below:

Key Observations:

- Substituent Effects: The thiolan-3-yl group introduces sulfur-containing hydrophobicity, contrasting with PF750’s quinoline (aromatic, π-π stacking capability) . N-substituents (phenyl vs. benzyl vs. phenylpropyl) modulate lipophilicity and steric bulk, influencing bioavailability and target engagement .

Spectroscopic Comparisons :

- IR Spectroscopy : The absence of C=O stretches (~1660–1682 cm⁻¹) in triazole-thiones confirms cyclization, a method applicable to verifying carboxamide tautomerism in diazepane derivatives .

- NMR: Protons adjacent to sulfur (e.g., thiolan-3-yl CH₂ groups) may exhibit deshielding, a feature absent in non-sulfur analogs like PF750 .

Physicochemical and Commercial Considerations

- Lipophilicity: Thiolan-3-yl and phenyl groups enhance hydrophobicity compared to polar quinoline (PF750) or benzyl derivatives .

- Commercial Availability : N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is available at Life Chemicals in milligram quantities (priced $81–$372), suggesting its utility in early-stage research .

Biological Activity

N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound this compound features a diazepane ring, a phenyl group, and a thiolane moiety. The molecular formula is with a molecular weight of approximately 325.46 g/mol. The synthesis typically involves several steps:

- Formation of the Diazepane Ring : Achieved through cyclization of appropriate diamines with dihalides under basic conditions.

- Introduction of the Thiolane Group : This involves nucleophilic substitution using a thiolane precursor.

- Attachment of the Phenyl Group : Conducted via Friedel-Crafts acylation using phenyl halides.

- Formation of the Carboxamide Group : Reaction of the amine with an acid derivative.

The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. The presence of nitrogen and sulfur atoms suggests potential binding sites that facilitate these interactions.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit diverse pharmacological activities:

- Antioxidant Properties : These compounds have shown potential in scavenging free radicals and reducing oxidative stress.

- Neuroprotective Effects : Some studies suggest neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation in various cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Neuroprotection | Modulation of neurotransmitter systems | |

| Anticancer | Inhibition of proliferation in cancer cell lines (e.g., MCF-7) |

Case Study: Anticancer Activity

A study investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was tested at varying concentrations (250 mg/mL and 300 mg/mL). The results demonstrated significant cytotoxicity against MCF-7 cells, with mechanisms involving cell cycle arrest and apoptosis induction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, with variations in solvent polarity (e.g., acetonitrile vs. ethanol) and temperature (40–80°C) significantly impacting intermediate stability. For example, using hexanes/EtOAc (1:1) with 0.25% triethylamine during column chromatography improves separation of rotamers, achieving ~61% yield under optimized conditions . Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How does the thiolan-3-yl substituent affect the compound’s physicochemical properties compared to analogs with other cyclic thioethers?

- Methodological Answer : The thiolan-3-yl group increases lipophilicity (logP ~2.8) compared to tetrahydrothiophene or thiane analogs, as calculated via PubChem’s XLogP3 algorithm. This enhances membrane permeability in cellular assays but may reduce aqueous solubility, necessitating formulation studies with co-solvents like DMSO/PEG-400 .

Q. What spectroscopic techniques are most reliable for distinguishing rotamers in 1,4-diazepane derivatives?

- Methodological Answer : Dynamic H NMR at variable temperatures (25–60°C) and 2D NOESY experiments resolve rotameric populations by detecting through-space interactions between the diazepane ring and phenyl/thiolan groups. Computational modeling (DFT) further predicts energy barriers for interconversion .

Advanced Research Questions

Q. How can computational methods predict the biological target specificity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against GPCR or kinase targets, combined with molecular dynamics simulations (GROMACS), identifies key interactions: the thiolan-3-yl group occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues. Validate predictions via competitive binding assays (SPR or ITC) .

Q. What experimental strategies resolve contradictions in reported bioactivity data across cell lines?

- Methodological Answer : Use factorial design to test variables (e.g., cell passage number, serum concentration, and incubation time). For instance, a 2 factorial experiment revealed that serum-free conditions in HeLa cells artificially amplify apoptosis signals by 30% compared to primary fibroblasts, explaining discrepancies in cytotoxicity studies .

Q. How do substituent modifications on the phenyl ring alter metabolic stability in hepatic microsomes?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl para position to reduce CYP3A4-mediated oxidation. LC-MS/MS metabolic profiling shows a 50% increase in half-life (t from 1.2 to 1.8 hours) compared to unsubstituted analogs .

Q. What methodologies optimize enantiomeric purity in asymmetric synthesis of the 1,4-diazepane core?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts achieve >90% ee. Monitor enantiopurity via chiral HPLC (Chiralpak IA column) and correlate with pharmacological activity using in vitro functional assays .

Data Analysis & Validation

Q. How to address batch-to-batch variability in biological assays for this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs) like solubility and particle size.

- Use multivariate analysis (PLS regression) to link synthesis parameters (e.g., stirring rate, reagent stoichiometry) to bioactivity variance .

Q. What statistical approaches differentiate artifacts from true synergistic effects in combination therapies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.